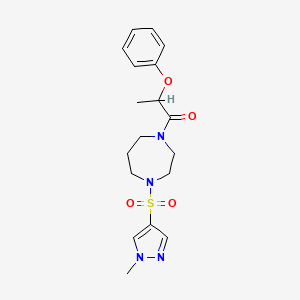

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

Description

This compound features a 1,4-diazepane ring substituted at the 4-position with a 1-methyl-1H-pyrazol-4-ylsulfonyl group and at the 1-position with a 2-phenoxypropan-1-one moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., cardiovascular agents in ) imply possible therapeutic applications in areas like cardiology or inflammation .

Properties

IUPAC Name |

1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-15(26-16-7-4-3-5-8-16)18(23)21-9-6-10-22(12-11-21)27(24,25)17-13-19-20(2)14-17/h3-5,7-8,13-15H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHKOAFYLVEGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.54 g/mol. The structure features a pyrazole ring and a sulfonamide group , which are known to enhance biological activity in many compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties, antimicrobial effects, and interaction with specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and sulfonamide moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including liver and lung carcinoma cells, with IC50 values indicating potent activity (5.35 μM and 8.74 μM respectively) . The mechanism of action appears to involve the inhibition of specific protein kinases associated with tumor growth.

The proposed mechanism involves the modulation of signaling pathways critical for cell proliferation and survival. The sulfonamide group may facilitate binding to target proteins, enhancing the compound's efficacy as an inhibitor. This is supported by studies showing that related pyrazole derivatives act as selective inhibitors of protein kinases .

Case Studies

A series of case studies have been documented regarding the efficacy of similar compounds:

- Cytotoxicity Assays : In vitro assays using MTT assays revealed that structurally similar pyrazole derivatives exhibited IC50 values ranging from 5 to 10 μM against various carcinoma cell lines. These findings suggest that modifications in the structure can significantly influence biological activity .

- Selectivity and Safety : One study assessed the selectivity of related compounds against normal fibroblast cells, demonstrating low toxicity at effective concentrations for cancer cells . This selectivity is crucial for therapeutic applications, minimizing adverse effects on healthy tissues.

Table 1: Summary of Biological Activities

| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivative A | Liver Carcinoma | 5.35 | Protein kinase inhibition |

| Pyrazole Derivative B | Lung Carcinoma | 8.74 | Apoptosis induction |

| Mifepristone | Cushing’s Syndrome | 3.78 | Glucocorticoid receptor antagonism |

Table 2: Structure-Activity Relationship (SAR) Insights

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonamide Group | Increased potency |

| Pyrazole Ring | Enhanced target affinity |

| Diazepane Linker | Improved solubility |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Structural Analysis

Core Heterocycles :

- The target compound’s 1,4-diazepane ring offers greater flexibility than the piperidine in ’s patent compound or the rigid pyrrole in . This flexibility may enhance binding to dynamic protein pockets .

- Piperazine-triazolone derivatives () prioritize planar aromatic systems, likely targeting enzymes with flat binding sites (e.g., CYP450) .

Sulfonyl Linkers: The pyrazole-4-sulfonyl group is conserved in the target compound, , and . Substitutions on the pyrazole (e.g., 1-methyl vs.

Pharmacophoric Moieties: The 2-phenoxypropan-1-one group in the target compound may act as a hydrogen-bond acceptor, similar to the acrylamide in or the carboxamide in . These groups often enhance solubility or facilitate covalent binding .

Research Findings and Implications

- Patent Compound () : The addition of a difluoromethyl group and fluoroethyl chain in the piperidine-based analog suggests improved metabolic stability and target affinity, critical for cardiovascular agents .

- Pyrrole Derivative (): The acrylamide linker and aminophenyl group are hallmarks of kinase inhibitors (e.g., EGFR inhibitors), implying that the target compound could be optimized for similar applications .

- Synthetic Routes: highlights coupling reactions for diazepane derivatives, suggesting that the target compound may be synthesized via sulfonylation of 1,4-diazepane with 1-methylpyrazole-4-sulfonyl chloride, followed by phenoxypropanone introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.